Hexyl 2-(2,4,5-trichlorophenoxy)propionate
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Overview
Description
Preparation Methods
The synthesis of Hexyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hexyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
Hexyl 2-(2,4,5-trichlorophenoxy)propionate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of Hexyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets, such as enzymes and receptors. It can mimic or inhibit the action of natural compounds, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Hexyl 2-(2,4,5-trichlorophenoxy)propionate is similar to other compounds such as:
Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid): Both compounds share the same phenoxypropionic acid structure but differ in their ester groups.
Octyl 2-(2,4,5-trichlorophenoxy)propionate: Similar in structure but with an octyl group instead of a hexyl group.
Nonyl 2-(2,4-dichlorophenoxy)propionate: Similar but with a nonyl group and fewer chlorine atoms.
This compound is unique due to its specific ester group, which can influence its physical and chemical properties, as well as its biological activity .
Properties
CAS No. |
94043-01-3 |
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Molecular Formula |
C15H19Cl3O3 |
Molecular Weight |
353.7 g/mol |
IUPAC Name |
hexyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C15H19Cl3O3/c1-3-4-5-6-7-20-15(19)10(2)21-14-9-12(17)11(16)8-13(14)18/h8-10H,3-7H2,1-2H3 |
InChI Key |
PGUMMMGEOGCDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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